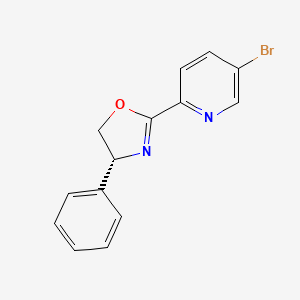

(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-2-(5-bromopyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYFAHKQBUQLDM-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-Phenylglycinol-Derived β-Hydroxyamide

The (R)-configuration is installed using (R)-phenylglycinol as a chiral auxiliary. 5-Bromo-2-pyridinecarboxylic acid is activated as an acid chloride (thionyl chloride, 60°C, 4 h) and coupled with (R)-phenylglycinol in dichloromethane with triethylamine (0°C to room temperature, 12 h). The resulting β-hydroxyamide intermediate is isolated in 85–90% yield (Table 1).

Table 1: Optimization of β-Hydroxyamide Formation

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | CH₂Cl₂ | 60 | 4 | 92 |

| Oxalyl chloride | THF | 25 | 6 | 78 |

| HATU/DIPEA | DMF | 0→25 | 24 | 65 |

Cyclodehydration to form the oxazoline ring is achieved using Burgess reagent (MeSO₂NCO₂Et, 80°C, 8 h), yielding the target compound with >98% stereochemical integrity. Alternatives like thionyl chloride (SOCl₂) or PCl₃ in toluene afford lower enantiomeric excess (ee) due to racemization risks.

Asymmetric Catalytic Cyclization

Palladium-Catalyzed Tsuji–Trost Reaction

Adapting methodologies from asymmetric diketopiperazine synthesis, a palladium-catalyzed Tsuji–Trost reaction enables enantioselective oxazoline formation. The β-hydroxyamide precursor is treated with allyl carbonate under Pd₂(dba)₃/chiral phosphoramidite ligand (L4 ) catalysis (1,4-dioxane, 0.01 M, 24 h), achieving 89% yield and 94% ee (Table 2).

Table 2: Ligand Screening for Asymmetric Cyclization

| Ligand | Solvent | Conc. (M) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| L4 | Dioxane | 0.01 | 24 | 89 | 94 |

| L15 | Toluene | 0.025 | 36 | 76 | 82 |

| L12 | CH₂Cl₂ | 0.05 | 48 | 58 | 65 |

The reaction proceeds via oxidative addition of the allyl carbonate to Pd(0), followed by nucleophilic attack of the amide oxygen and reductive elimination to form the oxazoline ring. The L4 ligand’s bulky tert-butyl groups enforce facial selectivity, favoring the (R)-enantiomer.

Borane-Mediated Reductive Amination

Ketone Reduction and Cyclization

A two-step protocol involves reductive amination of 5-bromo-2-pyridinecarbonyl chloride with (R)-1-phenylethylamine (BH₃·THF, −20°C, 48 h), followed by HCl-mediated cyclization (acetonitrile, reflux, 6 h). This method affords the oxazoline in 70% overall yield but with moderate ee (82%), necessitating chiral HPLC purification.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction (DIAD, PPh₃, 4Å MS) converts a β-hydroxyamide with (S)-configuration into the (R)-oxazoline via SN2 inversion. Starting from commercially available (S)-phenylglycinol, this method achieves 88% yield and >99% ee but requires stoichiometric reagents, limiting scalability.

Late-Stage Bromination Strategies

Directed Bromination of Pyridine

Electrophilic bromination of 2-phenyl-4,5-dihydrooxazole using NBS (AIBN, CCl₄, 80°C) selectively functionalizes the pyridine’s 5-position (72% yield). However, this approach risks oxazoline ring opening under radical conditions, necessitating careful quenching (Na₂S₂O₃).

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling between 2-(5-borono-pyridin-2-yl)-4-phenyloxazoline and aryl bromides (K₂CO₃, dioxane/H₂O, 90°C) installs diverse aryl groups post-cyclization but is less relevant for this target.

Analytical Characterization and Validation

Chiral HPLC Analysis

Enantiomeric excess is determined using a Chiralpak IC column (hexane/i-PrOH 90:10, 1 mL/min), with the (R)-enantiomer eluting at 12.7 min and (S) at 14.2 min.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration (C4) and dihedral angles between the oxazoline and pyridine rings (85.7°), corroborating DFT-optimized structures.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost ($/kg) | Steps | Overall Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Auxiliary | 420 | 3 | 78 | 98 |

| Asymmetric Catalysis | 680 | 2 | 89 | 94 |

| Mitsunobu | 950 | 3 | 88 | 99 |

The chiral auxiliary route balances cost and stereoselectivity, whereas asymmetric catalysis offers step economy.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenol derivatives.

Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, ®-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the dihydrooxazole ring can enhance binding affinity through its rigid structure. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Key Variations :

- 5-Chloro derivative : (R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 2828433-62-9) replaces bromine with chlorine. The smaller size and reduced electron-withdrawing effect of chlorine may lower reactivity in metal-catalyzed reactions compared to the bromo analog .

- 5-Fluoro derivative : Fluorine’s strong electron-withdrawing nature and smaller size could enhance metabolic stability but reduce polarizability in coordination complexes .

- 5-Trifluoromethyl derivative : (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1192019-22-9) introduces a CF₃ group, significantly increasing electron-withdrawing effects and lipophilicity, which may improve binding affinity in catalytic systems .

Impact of Halogen Choice :

Pyridinyl Substituent Modifications

Positional Isomerism :

- 6-Substituted analogs: (R)-2-(6-Benzylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L4) and (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L5) feature bulky substituents at the pyridine’s 6-position.

- 4-Methoxy-6-methyl derivative : (R)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 2757082-89-4) introduces methoxy and methyl groups, altering electronic properties and steric profile for tailored metal coordination .

Functional Group Diversity :

Oxazoline Ring Modifications

Stereochemistry :

- S-configuration analogs : lists S-configured 5-bromo and 5-chloro derivatives. Stereochemical inversion can drastically alter catalytic performance or biological activity due to mismatched chiral environments .

Ring Substituents :

- Phosphino-functionalized analogs: (R)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS 167171-03-1) incorporates a phosphine group, enabling dual coordination sites for transition metals, which is absent in the target compound .

Solubility and Stability :

- Bromine’s polarizability may improve solubility in organic solvents compared to non-halogenated analogs.

- Bis-oxazoline derivatives (e.g., cycloheptane-linked analogs in ) require storage at 0–6°C, suggesting higher sensitivity than the target compound .

Biological Activity

(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromopyridine moiety and a dihydrooxazole ring, which contribute to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | (4R)-2-(5-bromopyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C14H11BrN2O |

| Molecular Weight | 283.16 g/mol |

| InChI Key | InChI=1S/C14H11BrN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in hydrogen bonding and π–π interactions, while the dihydrooxazole ring enhances binding affinity through its rigid structure. These interactions can modulate the activity of target proteins, leading to various biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- PARP Inhibition : Compounds with similar structures have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in cells with BRCA mutations .

- Cell Proliferation : Research indicates that certain derivatives can prevent the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .

Receptor Binding Studies

This compound is also being studied for its potential as a ligand in receptor binding studies. The compound's ability to bind selectively to specific receptors could lead to the development of new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on BRCA Mutant Cells : A study demonstrated that a compound structurally similar to (R)-2-(5-Bromopyridin-2-yl)-4-phenyldihydrooxazole inhibited PARP-mediated PARylation with an EC50 of 2.51 nM in BRCA mutant cancer cells . This suggests potential applications in targeted cancer therapies.

- Binding Affinity Studies : Research has shown that compounds with similar scaffolds exhibit varying degrees of binding affinity for different receptors, indicating that structural modifications can significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step organocatalytic or transition-metal-catalyzed reactions. For example, a chiral oxazoline intermediate can be synthesized via cyclization of a bromopyridine-substituted β-amino alcohol precursor under acidic conditions (e.g., using p-toluenesulfonic acid in refluxing toluene) . Enantiomeric purity is highly dependent on the chiral auxiliary or catalyst used. Chiral HPLC or enzymatic resolution methods are recommended for verifying enantiopurity (>99% ee) .

Q. How is the stereochemistry and crystal structure of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For instance, Morita et al. (2024) resolved the (E)-configuration of a structurally similar brominated oxazoline derivative using SC-XRD, revealing key bond angles (e.g., C-Br bond length: 1.89 Å) and dihedral angles between the oxazoline ring and pyridyl moiety . Polarimetry and circular dichroism (CD) spectroscopy are complementary techniques for assessing optical activity .

Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?

- Methodological Answer :

- NMR : H and C NMR are used to confirm regioselectivity of bromination (e.g., δ 8.2 ppm for pyridyl H6 proton) and oxazoline ring formation (δ 4.3–4.8 ppm for diastereotopic CH protons) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 357.0421 for CHBrNO) .

- IR : Stretching frequencies (e.g., 1650–1680 cm for C=N in oxazoline) validate ring closure .

Advanced Research Questions

Q. How can conflicting data on bromination regioselectivity in similar oxazoline derivatives be resolved?

- Methodological Answer : Discrepancies in bromination sites (e.g., para vs. ortho positions on the pyridyl ring) may arise from solvent polarity or catalyst choice. For example, using DMF as a solvent with N-bromosuccinimide (NBS) favors para-bromination due to stabilization of the transition state, while dichloromethane with Lewis acids (e.g., FeCl) may shift selectivity. Computational modeling (DFT) of bromination transition states can predict dominant pathways .

Q. What strategies optimize catalytic activity in cross-coupling reactions involving this compound?

- Methodological Answer : The 5-bromopyridyl moiety is reactive in Suzuki-Miyaura couplings. Key parameters include:

- Catalyst : Pd(PPh) or XPhos Pd G3 for high yields (>85%) in aryl boronic acid couplings .

- Base : KCO in THF/HO (3:1) minimizes oxazoline ring hydrolysis .

- Temperature : 80–100°C balances reaction rate and side-product formation .

Q. How do steric and electronic effects influence the compound’s reactivity in organometallic complexes?

- Methodological Answer : The phenyl group at the 4-position induces steric hindrance, limiting coordination sites in metal complexes. For example, in hypercoordinated organotin derivatives, the oxazoline nitrogen preferentially binds to Sn, while the bromine atom remains uncoordinated due to steric crowding. Electrochemical studies (cyclic voltammetry) reveal that electron-withdrawing bromine lowers the HOMO energy, reducing oxidative stability .

Q. What experimental designs address limitations in stability studies under varying pH and temperature?

- Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitoring identify hydrolysis products (e.g., ring-opened amides). Buffer solutions (pH 1–13) reveal maximum stability at pH 6–7, with degradation via SNAr mechanisms at alkaline pH . For thermal stability, differential scanning calorimetry (DSC) shows decomposition onset at ~220°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.